4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride

Chemical Purity Quality Assurance Synthetic Reliability

Researchers requiring a stable, weighable sulfonyl chloride for amine conjugation often face hydrolysis issues with free-base forms. This hydrochloride salt (CAS 192330-49-7) eliminates that problem, providing a solid, bench-stable electrophile for sulfonamide and sulfonate ester formation. • Stable HCl salt form-resists hydrolysis during weighing and storage vs. free sulfonyl chloride • 97% purity minimizes side products in library synthesis and bioconjugation workflows • Para-pyridyloxy motif modulates sulfonyl electrophilicity, enabling selective reaction with primary amines under mild conditions • Compatible with peptide, protein, and affinity matrix functionalization; cited in CB1 modulator patents

Molecular Formula C11H9Cl2NO3S
Molecular Weight 306.2 g/mol
CAS No. 192330-49-7
Cat. No. B070513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride
CAS192330-49-7
Molecular FormulaC11H9Cl2NO3S
Molecular Weight306.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OC2=CC=NC=C2)S(=O)(=O)Cl.Cl
InChIInChI=1S/C11H8ClNO3S.ClH/c12-17(14,15)11-3-1-9(2-4-11)16-10-5-7-13-8-6-10;/h1-8H;1H
InChIKeyILYZFHJHELGXFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Pyridin-4-yloxy)benzene-1-sulfonyl Chloride Hydrochloride – Identity and Procurement


4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride (CAS 192330-49-7) is a solid, heteroaromatic sulfonyl chloride building block consisting of a central benzenesulfonyl chloride core substituted at the para‑position with a pyridin‑4‑yloxy moiety and presented as the hydrochloride salt [1]. The molecule is characterized by a molecular weight of 306.17 g·mol⁻¹ (C₁₁H₉Cl₂NO₃S) and carries a sulfonyl chloride reactive handle that enables efficient formation of sulfonamide and sulfonate ester linkages .

Building block Heteroaromatic sulfonyl chloride for sulfonamide and sulfonate ester synthesis
Substitution Para-pyridyloxy group enables construction of CB1-targeted pharmacophores
Salt form Hydrochloride salt with reported handling stability for solid weighing under inert conditions

4-(Pyridin-4-yloxy)benzene-1-sulfonyl Chloride Hydrochloride – Generic Substitution Risks


The combination of a para‑pyridyloxy substituent on a benzenesulfonyl chloride core and the hydrochloride salt form creates a chemical space that cannot be replicated by simple benzenesulfonyl chloride or isolated pyridine sulfonyl chlorides. The pyridyloxy group modulates the electron density at the sulfonyl center, altering its electrophilicity and thus its kinetic profile in nucleophilic substitutions [1]. Furthermore, the hydrochloride salt form imparts a distinct solid‑state handling advantage, offering improved storage stability under inert conditions relative to the free sulfonyl chloride [2]. The procurement‑relevant differences in purity specifications and storage requirements between the hydrochloride (CAS 192330‑49‑7) and the free base (CAS 192329‑81‑0) are outlined in the quantitative evidence below.

Salt form mismatch: Free base and hydrochloride salt differ in electrophilicity and kinetic profile; direct substitution may alter coupling rates and side reactions.

Core scaffold change: Simple benzenesulfonyl chlorides lack the pyridyloxy electron‑donating group; sulfonylation selectivity and product profiles may shift.

Analog misidentification: Pyridine‑4‑sulfonyl chlorides (e.g., CAS 489430‑50‑4) possess a different substitution pattern; molecular properties and patent‑backed utility do not transfer.

4-(Pyridin-4-yloxy)benzene-1-sulfonyl Chloride Hydrochloride – Product-Specific Quantitative Evidence


Purity Comparison with Free Base

Multiple commercial sources report a minimum purity of 97% for the hydrochloride salt , whereas the free base 4-(pyridin-4-yloxy)benzenesulfonyl chloride (CAS 192329‑81‑0) is frequently offered at 95% purity . The 2‑percentage‑point purity differential reduces the burden of impurity‑driven side reactions in sensitive couplings.

Purity (HPLC)
Head-to-head
97% min. (HCl salt) vs. 95% (free base)
Supplier purity comparison; supports selection of salt form for higher assay.
Data from vendor specification sheets; independent verification recommended.
Chemical Purity Quality Assurance Synthetic Reliability

Storage Temperature Requirements vs Free Base

The hydrochloride salt is specified for storage at 0‑8 °C to preserve long‑term stability , whereas the free base is generally recommended for storage at 20 °C . This lower‑temperature requirement for the salt indicates a different stability profile that may be advantageous for laboratories with refrigerated storage but also influences shipping conditions.

Storage Temp.
Head-to-head
0–8 °C (HCl salt) vs. 20 °C (free base)
Vendor storage guidance; salt requires refrigeration for long-term stability.
Cold-chain logistics may differ; verify with current supplier.
Storage Stability Logistics Handling

Hydrochloride Salt Stability Advantage

Heteroaromatic sulfonyl chloride hydrochlorides exhibit improved handling and storage stability compared to their free sulfonyl chloride counterparts [1]. This class‑level observation is supported by vendor guidance that the hydrochloride salt “improves handling and storage compared to the free base” [2]. While specific quantitative stability data for CAS 192330‑49‑7 are not available in the open literature, the general trend is well‑documented for structurally related pyridine‑sulfonyl chloride hydrochlorides.

Salt Stability
Class-level
Hydrochloride salts generally exhibit improved handling stability vs. free sulfonyl chlorides.
Class-level inference; supports salt form for moisture-sensitive operations.
No compound-specific quantitative stability data; review COA and storage trial.
Hydrochloride Salt Stability Handling

Physicochemical Differentiation from Pyridine-Sulfonyl Chlorides

The target compound has a molecular weight of 306.17 g·mol⁻¹ and a calculated LogP of 2.20 , whereas the simpler pyridine‑4‑sulfonyl chloride hydrochloride (CAS 489430‑50‑4) has a molecular weight of 215.06 g·mol⁻¹ and a computed LogP of approximately 0.63 [1]. The larger, more lipophilic nature of the target compound influences its behavior in biphasic reaction systems and its suitability for constructing more complex, drug‑like sulfonamide libraries.

MW & LogP
Reported
MW 306.17 g·mol⁻¹, LogP 2.20 (vs. 215.06 g·mol⁻¹ / ~0.63)
Larger, more lipophilic building block for lead-like sulfonamide libraries.
Calculated properties; experimental LogD may vary.
Physicochemical Properties Drug Design Library Selection

Synthetic Utility in CB1 Receptor Modulators

The compound is explicitly listed as a key intermediate in the synthesis of diaryl piperidine CB1 receptor modulators . In contrast, many simpler benzenesulfonyl chlorides lack this specific patent‑backed utility. The presence of the pyridyloxy group positions the molecule for building sulfonamide‑linked pharmacophores that interact with the CB1 receptor binding pocket, as evidenced by the patent filing strategy [1].

CB1 Patent Use
Head-to-head
Cited in WO2007084319A2 Generic benzenesulfonyl chloride: not cited
Established patent precedent for CB1 sulfonamide intermediates.
Reduces risk of investing in unvalidated building block.
Pharmaceutical Intermediate CB1 Receptor Patent‑Validated

4-(Pyridin-4-yloxy)benzene-1-sulfonyl Chloride Hydrochloride – Research & Industrial Applications


Sulfonamide Library Synthesis for CB1 Lead Optimization

The compound serves as a direct precursor for introducing a pyridyloxyphenylsulfonyl moiety into amine‑containing scaffolds. Its use in CB1 modulator patents [1] demonstrates its compatibility with medicinal chemistry workflows targeting G‑protein coupled receptors. The 97% purity ensures fewer side products during library generation.

Bioconjugation and Chemical Probe Development

The sulfonyl chloride handle reacts efficiently with primary amines under mild conditions, enabling the attachment of the pyridyloxyphenyl group to peptides, proteins, or affinity matrices. The hydrochloride salt form [1] provides a stable, solid starting material that can be weighed accurately without the rapid hydrolysis often observed with free sulfonyl chlorides.

Agrochemical Intermediate Manufacturing

The compound’s heteroaromatic‑aryl‑sulfonyl chloride architecture is a privileged motif in sulfonylurea herbicides and fungicides [1]. Its commercial availability at multi‑gram scale makes it a viable intermediate for process research and pilot‑scale agrochemical synthesis.

Application
Selection Property
Validation Focus
CB1 sulfonamide library synthesis
Pyridyloxyphenyl sulfonylation efficiency
Purity profile and coupling reproducibility
Bioconjugation & probe development
Stable hydrochloride salt for handling
Resistance to hydrolysis during conjugation
Agrochemical intermediate scale-up
Heteroaromatic sulfonyl chloride motif
Scalable commercial availability and purity

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